molecular formula C16H14N2O2 B3283699 1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester CAS No. 7716-35-0

1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester

Cat. No.: B3283699
CAS No.: 7716-35-0
M. Wt: 266.29 g/mol
InChI Key: TWDDWHHKQWOVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a phenyl group attached to the nitrogen atom at position 1 and an ethyl ester group at position 3 of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylhydrazine and ethyl 2-bromoacetate.

    Cyclization: The key step involves the cyclization of phenylhydrazine with ethyl 2-bromoacetate to form the indazole ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide.

    Esterification: The resulting intermediate is then esterified to introduce the ethyl ester group at position 3 of the indazole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The phenyl group and ester group can undergo electrophilic and nucleophilic substitution reactions.

Major products formed from these reactions include various substituted indazole derivatives, which can be further explored for their biological activities.

Scientific Research Applications

1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions. It helps in understanding the mechanism of action of various enzymes and receptors.

    Industrial Applications: Indazole derivatives are used in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the structure of the indazole derivative .

Comparison with Similar Compounds

1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 1-phenylindazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)15-13-10-6-7-11-14(13)18(17-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDDWHHKQWOVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.